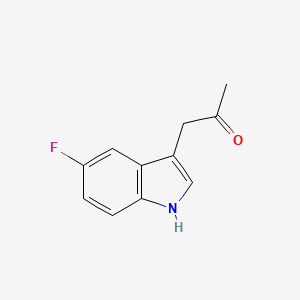

1-(5-fluoro-1H-indol-3-yl)propan-2-one

Description

Properties

IUPAC Name |

1-(5-fluoro-1H-indol-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-6,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTUTFOTCKPIJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity Screening of 1-(5-fluoro-1H-indol-3-yl)propan-2-one

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The compound 1-(5-fluoro-1H-indol-3-yl)propan-2-one, a fluorinated indole derivative, presents a compelling case for comprehensive biological screening. The presence of the indole-3-propan-2-one moiety suggests potential interactions with central nervous system (CNS) targets, given its structural resemblance to tryptamine neurotransmitters like serotonin. The 5-fluoro substitution is a common medicinal chemistry strategy to enhance metabolic stability and modulate receptor binding affinity.

This guide provides a structured, in-depth framework for the systematic biological activity screening of 1-(5-fluoro-1H-indol-3-yl)propan-2-one. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial computational predictions to detailed in vitro characterization and preliminary safety assessments. The causality behind experimental choices is emphasized to provide a robust, scientifically-grounded screening cascade.

Part 1: In Silico Profiling - A Predictive Starting Point

Before committing to resource-intensive wet-lab experiments, a computational, or in silico, analysis is an indispensable first step. This approach narrows the field of potential biological targets and predicts potential liabilities.[1][2][3]

Target Prediction and Molecular Docking

The initial phase involves using chemogenomic and machine learning approaches to predict potential drug-target interactions (DTIs).[2][4] Algorithms analyze the compound's structural features against vast databases of known ligands and their targets.

-

Rationale: Given the indole scaffold, primary hypothesized targets include serotonin (5-HT) receptors, dopamine receptors, and monoamine oxidase (MAO) enzymes.[5][6] Computational tools can either confirm these hypotheses or suggest novel, unanticipated targets.

-

Workflow:

-

Generate a 3D conformer of 1-(5-fluoro-1H-indol-3-yl)propan-2-one.

-

Utilize target prediction platforms (e.g., SwissTargetPrediction, SuperPred) to identify a ranked list of potential protein targets.

-

Perform molecular docking studies on the top-ranked targets using software like AutoDock or Schrödinger Suite. This will provide insights into plausible binding modes and estimate binding affinities.

-

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Various computational models can estimate properties like Lipinski's rule of five, blood-brain barrier permeability, and potential for hERG channel inhibition.

Caption: Initial computational workflow for target and liability prediction.

Part 2: Tiered In Vitro Screening Cascade

The in vitro screening process is structured in tiers to logically progress from broad, initial assessments to more specific, in-depth characterization of the compound's biological activity.

Tier 1: Primary Screening - Establishing a Biological Footprint

The primary screening phase aims to quickly assess general cytotoxicity and evaluate activity against a panel of high-probability targets identified in the in silico analysis.

2.1. General Cytotoxicity Assessment

Determining the compound's inherent toxicity is a critical first step to establish a viable concentration range for subsequent biological assays.[7][8][9] A substance that is highly cytotoxic at low concentrations may be unsuitable for further development, unless the intended application is in oncology.[8]

Experimental Protocol: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[8]

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Treat the cells with a serial dilution of 1-(5-fluoro-1H-indol-3-yl)propan-2-one (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (lysis buffer).

-

LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Reaction: Add the LDH assay reaction mixture to each well and incubate in the dark at room temperature.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

2.2. Target-Focused Primary Screening

Based on the in silico predictions, a focused primary screen should be conducted. For an indole-based compound, key targets include monoamine oxidases and serotonin receptors.

A. Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[5][10] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[10] A fluorometric assay is suitable for high-throughput screening.[11][12]

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted for a 96-well plate format.[10]

-

Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) in MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[10]

-

Compound Incubation: In a black 96-well plate, add the test compound at a screening concentration (e.g., 10 µM) to wells containing the respective MAO enzyme (MAO-A or MAO-B). Include positive controls (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) and a vehicle control (DMSO).[10][11] Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[12]

-

Initiate Reaction: Add the reaction mixture containing the substrate, Amplex® Red, and HRP to all wells to start the enzymatic reaction.

-

Kinetic Reading: Immediately begin measuring fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) in a kinetic mode for 20-30 minutes at room temperature, protected from light.[11][12]

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition of the test compound relative to the vehicle control.

B. Serotonin Receptor (5-HT₂A) Binding Assay

The 5-HT₂A receptor is a key target for psychedelic drugs and some atypical antipsychotics. A radioligand binding assay is the gold standard for determining a compound's affinity for this receptor.[6][13]

Experimental Protocol: [³H]Ketanserin Radioligand Binding Assay

-

Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor or from rat frontal cortex tissue.[13]

-

Assay Setup: In a 96-well plate, combine the receptor membranes, the radioligand ([³H]ketanserin), and the test compound at a screening concentration (e.g., 10 µM).

-

Nonspecific Binding: Include wells with a high concentration of a known 5-HT₂A ligand (e.g., spiperone) to determine nonspecific binding.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[13]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.[14]

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[13]

-

Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound.

Tier 2: Secondary Screening - Hit Confirmation and Potency Determination

Any "hits" from the primary screen (e.g., >50% inhibition at 10 µM) should be advanced to secondary screening to confirm their activity and determine their potency (IC₅₀ or Kᵢ). This involves generating a full concentration-response curve.

Workflow:

-

Concentration-Response Curves: Perform the same primary assays but with the test compound serially diluted over a wide concentration range (e.g., from 1 nM to 30 µM).

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).

Table 1: Hypothetical Secondary Screening Data

| Assay Target | Assay Type | Result (IC₅₀) |

| MAO-A | Fluorometric Inhibition | > 30 µM |

| MAO-B | Fluorometric Inhibition | 0.85 µM |

| 5-HT₂A Receptor | [³H]Ketanserin Binding | 0.25 µM |

| Cytotoxicity (HEK293) | LDH Release | 45 µM |

The hypothetical data above suggests that 1-(5-fluoro-1H-indol-3-yl)propan-2-one is a potent and selective inhibitor of MAO-B and has high affinity for the 5-HT₂A receptor, with low general cytotoxicity.

Tier 3: Safety and Liability Screening

Early assessment of potential safety liabilities is a critical component of modern drug discovery, guided by recommendations from regulatory bodies like the International Council for Harmonisation (ICH).[15]

3.1. hERG Potassium Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[16] Therefore, assessing a compound's hERG liability is a mandatory step in preclinical safety testing.[15]

Experimental Protocol: Thallium Flux Assay

This is a fluorescence-based assay suitable for higher-throughput screening.[17]

-

Principle: Cells stably expressing the hERG channel are loaded with a fluorescent dye that is sensitive to thallium (Tl⁺) ions. Tl⁺ can pass through open hERG channels and cause an increase in fluorescence. A hERG inhibitor will block this influx and prevent the fluorescence increase.[17]

-

Cell Plating: Plate U2OS-hERG or HEK293-hERG cells in a 384-well plate and incubate.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

-

Compound Addition: Add the test compound across a range of concentrations. Include a positive control (e.g., Astemizole or Dofetilide) and a vehicle control.[17][18]

-

Stimulation and Reading: Add a stimulus buffer containing Tl⁺ to all wells and immediately measure the kinetic fluorescence signal using a suitable plate reader.

-

Analysis: Calculate the IC₅₀ for hERG inhibition.

Caption: Tiered logic for the in vitro screening cascade.

Part 3: Preliminary In Vivo Assessment - A Look Towards Clinical Translation

Should the compound demonstrate a promising in vitro profile (i.e., high potency, good selectivity, and a clean safety profile), preliminary in vivo studies may be considered. These studies are designed to bridge the gap between cell-based assays and potential therapeutic applications.[19][20][21][22]

Phenotypic Screening in Animal Models

Phenotypic drug screening, which focuses on observing the overall effect of a compound on an organism's behavior, can uncover novel mechanisms of action.[23][24][25] Given the compound's potential CNS activity, behavioral assays in rodents or zebrafish are appropriate.[23][26][27]

-

Head-Twitch Response (Mice/Rats): This is a classic behavioral assay used to assess 5-HT₂A receptor agonism. An increase in head-twitch frequency is indicative of agonist activity at this receptor.

-

Locomotor Activity: Changes in spontaneous movement can indicate stimulant or sedative properties of the compound.

-

Zebrafish Larvae Photomotor Response: High-throughput screening using zebrafish larvae can rapidly assess a compound's general neuroactivity.[23]

Justification and Ethical Considerations

The decision to proceed to in vivo testing must be carefully justified based on the strength of the in vitro data. All animal studies must be conducted in accordance with strict ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied. Preclinical safety testing guidelines provide a framework for these studies.[19][21]

Conclusion

The biological activity screening of a novel compound like 1-(5-fluoro-1H-indol-3-yl)propan-2-one requires a systematic, multi-tiered approach. This guide outlines a logical progression from predictive in silico modeling to broad in vitro profiling and targeted safety assessments. By explaining the causality behind each experimental choice and grounding protocols in authoritative standards, this framework enables researchers to efficiently and robustly characterize the compound's pharmacological profile, ultimately determining its potential for further drug development.

References

-

Bio-protocol. (2021). Human Monoamine Oxidase Inhibition Assay. Retrieved from [Link]

-

Sirianni, A. C., & Jang, G. G. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology (Vol. 2549). PMC. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Kinser, R. (2020). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. eScholarship, University of California. Retrieved from [Link]

-

Keysser, C. H. (1976). Preclinical safety testing of new drugs. Annals of Clinical and Laboratory Science, 6(2), 197–205. Retrieved from [Link]

-

Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors and Their Importance in Pharmacology and Medicine. ResearchGate. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Safety Guidelines. Retrieved from [Link]

-

PsychoGenics. (2016). Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

-

Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

-

Kouider Amar, M., et al. (2025). Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Computational Biology and Medicine, 189, 109988. Retrieved from [Link]

-

Banks, M. L., & Negus, S. S. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Progress in Brain Research, 269, 1–39. Retrieved from [Link]

-

Banks, M. L., & Negus, S. S. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. ResearchGate. Retrieved from [Link]

-

Lord, S. J., et al. (2021). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

-

Shao, L., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. Semantic Scholar. Retrieved from [Link]

-

Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 20(3), 229–246. Retrieved from [Link]

-

Ezzat, A., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 7, 724. Retrieved from [Link]

-

Chen, R., et al. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337–1352. Retrieved from [Link]

-

ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Retrieved from [Link]

-

Ezzat, A., et al. (2017). Computational Prediction of Drug-Target Interactions via Ensemble Learning. In Methods in Molecular Biology (Vol. 1521). Springer Nature Experiments. Retrieved from [Link]

-

Chen, R., et al. (2019). Revealing Drug-Target Interactions with Computational Models and Algorithms. Molecules, 24(9), 1738. Retrieved from [Link]

-

Pawłowski, M., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 199–211. Retrieved from [Link]

-

Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from [Link]

Sources

- 1. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 2. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revealing Drug-Target Interactions with Computational Models and Algorithms | MDPI [mdpi.com]

- 4. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. acnp.org [acnp.org]

- 7. kosheeka.com [kosheeka.com]

- 8. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. media.sciltp.com [media.sciltp.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ICH Official web site : ICH [ich.org]

- 16. evotec.com [evotec.com]

- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. Preclinical safety testing of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. fda.gov [fda.gov]

- 22. ppd.com [ppd.com]

- 23. Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery [escholarship.org]

- 24. psychogenics.com [psychogenics.com]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unlocking the Serotonergic Pharmacophore: Therapeutic Targets and Synthetic Utility of 1-(5-Fluoro-1H-indol-3-yl)propan-2-one

Executive Summary

In the landscape of neuropharmacology, 1-(5-fluoro-1H-indol-3-yl)propan-2-one (CAS 51499-30-0) occupies a critical position not as a terminal therapeutic agent, but as a high-value pro-pharmacophore . While indolyl ketones can exhibit weak intrinsic enzyme-binding properties, the true therapeutic potential of this molecule is unlocked via its conversion into 5-fluoro- α -methyltryptamine (5-F- α MT)[1]. This technical guide dissects the chemical causality behind its structural design, maps the multi-target pharmacological landscape of its active derivatives, and provides self-validating experimental workflows for its synthesis and target validation.

Part 1: Chemical Ontology and Causality in Drug Design

The architecture of 1-(5-fluoro-1H-indol-3-yl)propan-2-one is engineered to solve two fundamental pharmacokinetic challenges inherent to endogenous tryptamines (like serotonin): rapid metabolic degradation and poor blood-brain barrier (BBB) permeability.

The 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position of the indole ring serves a dual purpose. First, it sterically and electronically blocks CYP450-mediated 5-hydroxylation, significantly increasing the metabolic stability of the downstream active pharmaceutical ingredient (API)[3]. Second, the highly electronegative fluorine alters the pKa of the indole amine, enhancing binding affinity within the 5-HT receptor binding pocket via optimized π

π stacking and hydrogen bonding with conserved phenylalanine and aspartate residues.The Propan-2-one (Ketone) Moiety: The ketone side chain acts as a precise synthetic handle. It enables stereoselective reductive amination to introduce an α -methyl group[1]. This α -methyl group provides critical steric hindrance against Monoamine Oxidase (MAO), converting the resulting molecule from a rapidly degraded substrate into a competitive MAO inhibitor and a long-acting neuro-agonist[2].

Part 2: The Target Landscape (Via the Active Pharmacophore)

Upon reductive amination, the resulting 5-F- α MT engages a complex, multi-target monoaminergic network. The primary therapeutic targets include:

Target 1: 5-HT2A and 5-HT1A Receptors (Agonism)

5-F- α MT acts as a potent, non-selective agonist at serotonin receptors, particularly 5-HT2A[3]. Activation of the Gq-coupled 5-HT2A receptor initiates a phospholipase C (PLC) signaling cascade, leading to intracellular calcium release. This pathway is a primary driver of Brain-Derived Neurotrophic Factor (BDNF) expression, promoting synaptogenesis and neuroplasticity[4]. This mechanism is currently the focal point of next-generation therapeutics for Treatment-Resistant Depression (TRD) and chronic schizophrenia.

Target 2: Monoamine Transporters (SERT, DAT, NET)

Unlike standard Selective Serotonin Reuptake Inhibitors (SSRIs) that merely block the transporter, the α -methylated derivative acts as a Monoamine Releasing Agent (MRA). It binds to the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET), reversing the transporter flux and causing a rapid, sustained efflux of endogenous monoamines into the synaptic cleft[5].

Target 3: Monoamine Oxidase A (MAO-A)

The active derivative functions as a reversible, competitive inhibitor of MAO-A[2]. By occupying the catalytic site of MAO-A, it prevents the oxidative deamination of both endogenous serotonin and the drug itself, synergistically amplifying the entactogenic and antidepressant effects.

Diagram 1: Synthetic workflow of the pro-pharmacophore diverging into its multi-target network.

Part 3: Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic causality.

Protocol 1: Stereoselective Reductive Amination to 5-F- α MT

This protocol transforms the pro-pharmacophore into the active API.

Step 1: Imine Formation

-

Procedure: Dissolve 10 mmol of 1-(5-fluoro-1H-indol-3-yl)propan-2-one in 50 mL of anhydrous methanol. Add 100 mmol of ammonium acetate (NH₄OAc). Stir at room temperature for 2 hours under an inert argon atmosphere.

-

Causality: NH₄OAc acts as both the ammonia source and a mild acid catalyst. The slight acidity (pH ~6.0) protonates the ketone carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by ammonia to form the imine intermediate.

Step 2: Selective Reduction

-

Procedure: Slowly add 15 mmol of sodium cyanoborohydride (NaBH₃CN) to the reaction mixture. Stir for 12 hours.

-

Causality: NaBH₃CN is explicitly chosen over sodium borohydride (NaBH₄) because it is stable at mildly acidic pH and selectively reduces the protonated iminium ion over the unreacted ketone. This prevents the formation of the unwanted alcohol byproduct, ensuring a self-purifying reaction pathway.

Step 3: Isolation and Salt Formation

-

Procedure: Quench the reaction with 1M HCl (to destroy excess hydride), then basify to pH 10 with NaOH. Extract the freebase amine with dichloromethane (3 x 30 mL). Dry the organic layer over MgSO₄, filter, and bubble anhydrous HCl gas through the solution to precipitate 5-F- α MT hydrochloride as a stable, white crystalline solid.

Protocol 2: In Vitro Radioligand Binding Assay (5-HT2A Affinity)

This protocol validates the therapeutic targeting of the synthesized API[6].

Step 1: Membrane Preparation

-

Procedure: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

Step 2: Competitive Incubation

-

Procedure: In a 96-well plate, incubate 50 µg of membrane homogenate with 0.5 nM [³H]ketanserin (a selective 5-HT2A antagonist) and varying concentrations of 5-F- α MT ( 10−10 to 10−4 M). Incubate at 37°C for 60 minutes.

-

Causality: [³H]ketanserin establishes a baseline of specific receptor binding. The displacement of this radioligand by the synthesized 5-F- α MT provides a direct, quantifiable measure of competitive affinity ( Ki ). Non-specific binding is defined using 10 µM mianserin as an internal control.

Step 3: Quantification

-

Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

Diagram 2: 5-HT2A receptor Gq-coupled signaling cascade leading to neuroplasticity.

Part 4: Quantitative Data Summary

The following table summarizes the pharmacological target affinities of the active derivatives synthesized from indolylacetone precursors, illustrating the Structure-Activity Relationship (SAR) of the 5-fluoro substitution.

| Compound | 5-HT2A Affinity ( Ki , nM) | 5-HT1A Affinity ( Ki , nM) | MAO-A Inhibition ( IC50 , nM) | Primary Pharmacological Action |

| Serotonin (5-HT) | ~10 - 20 | ~1 - 5 | N/A (Substrate) | Endogenous Agonist |

| α -Methyltryptamine ( α MT) | 22 - 68 | 46 - 194 | ~5,000 | MRA / Non-selective Agonist |

| 5-Fluoro- α MT | 2 - 8 | 18 - 40 | ~13,200 | Potent Agonist / MAOI / MRA |

| 5-Methoxy- α MT | 3.1 - 34 | 46 - 194 | ~1,500 | Potent Agonist / MRA |

Data synthesized from competitive radioligand binding assays and enzymatic inhibition studies[2][7][8]. The 5-fluoro substitution significantly enhances 5-HT2A affinity compared to the non-substituted α MT, validating the rationale behind the pro-pharmacophore design.

References

-

Chairungsrilerd, N., et al. "Effect of gamma-mangostin through the inhibition of 5-hydroxy-tryptamine2A receptors in 5-fluoro-alpha-methyltryptamine-induced head-twitch responses of mice". British Journal of Pharmacology (via PubMed). URL:[Link]

-

Kinemuchi, H., et al. "Studies on 5-Fluoro-alpha-methyltryptamine and p-Chloro-beta-methylphenethylamine: Determination of the MAO-A or MAO-B Selective Inhibition In Vitro". The Japanese Journal of Pharmacology (via J-Stage). URL:[Link]

- Google Patents. "Compositions comprising a serotonergic tryptamine compound". WO 2024/052895 A1.

Sources

- 1. 5-Fluoro-alpha-methyltryptamine | 712-08-3 | Benchchem [benchchem.com]

- 2. Studies of Monoamine Oxidase and Semicarbazide-Sensitive Amine Oxidase II. Inhibition by α-Methylated Substrate-Analogue Monoamines, α-Methyltryptamine, α-Methylbenzylamine and Two Enantiomers of α-Methylbenzylamine [jstage.jst.go.jp]

- 3. Effect of gamma-mangostin through the inhibition of 5-hydroxy-tryptamine2A receptors in 5-fluoro-alpha-methyltryptamine-induced head-twitch responses of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. List of investigational hallucinogens and entactogens - Wikipedia [en.wikipedia.org]

- 6. (5-Fluoro-1-benzothiophen-2-yl)methanamine | Benchchem [benchchem.com]

- 7. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 8. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(5-fluoro-1H-indol-3-yl)propan-2-one as a cPLA2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme that initiates the inflammatory cascade by releasing arachidonic acid (AA) from cell membranes, the rate-limiting step for the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1][2] Its central role in inflammation makes it a high-value therapeutic target for a multitude of disorders, including arthritis, asthma, and neuroinflammatory conditions.[1][3][4] This guide provides a comprehensive technical overview of 1-(5-fluoro-1H-indol-3-yl)propan-2-one, a representative member of the indole-based inhibitor class, as a tool and potential therapeutic agent for targeting cPLA2α. We will delve into the intricate biology of cPLA2α, the chemical attributes of the inhibitor, and a detailed, field-tested workflow for its preclinical evaluation. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate and validate the inhibitory action of this compound class, from direct enzymatic assays to complex cellular and mechanistic studies.

Part 1: The Target - Cytosolic Phospholipase A2α (cPLA2α)

Physiological Function and Pathological Relevance

cPLA2α is an 85-kDa enzyme that selectively hydrolyzes the sn-2 ester bond of glycerophospholipids, preferentially releasing arachidonic acid.[5] This released AA serves as the precursor for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[6][7] While these lipid mediators are vital for normal physiological processes, their overproduction is a hallmark of chronic inflammatory diseases.[1][2] Consequently, inhibiting cPLA2α offers a strategic upstream intervention point to broadly suppress the production of multiple pro-inflammatory lipid mediators.[1][3]

The Dual-Step Activation Mechanism

The activation of cPLA2α is a tightly regulated, two-step process, ensuring that its potent enzymatic activity is unleashed only in response to specific cellular stimuli.

-

Calcium-Dependent Translocation: In its inactive state, cPLA2α resides in the cytosol.[7] Upon receiving a stimulus that increases intracellular calcium (Ca²⁺) concentrations, the N-terminal C2 domain of the enzyme binds to Ca²⁺.[6][8] This binding event induces a conformational change that increases the C2 domain's hydrophobicity, driving the translocation of the entire enzyme to intracellular membranes, such as the Golgi apparatus, endoplasmic reticulum, and nuclear envelope.[7][8]

-

MAPK-Mediated Phosphorylation: Membrane association is necessary but not sufficient for full catalytic activity.[8] Full activation requires phosphorylation of key serine residues by mitogen-activated protein kinases (MAPKs). Phosphorylation of Serine 505 (Ser505) by kinases like ERK and p38 is particularly crucial for enhancing the enzyme's catalytic function.[8]

This dual-requirement ensures a precise and localized release of arachidonic acid where it is needed for downstream signaling.

Part 2: The Inhibitor - 1-(5-fluoro-1H-indol-3-yl)propan-2-one

Chemical Profile and Class Context

Indole-based compounds have been extensively investigated as potent inhibitors of cPLA2α, with several candidates advancing to preclinical and clinical trials.[9][10] The 1-(indol-yl)propan-2-one scaffold represents a promising chemical class within this family.[11][12][13] 1-(5-fluoro-1H-indol-3-yl)propan-2-one belongs to this class, incorporating a fluorine atom at the 5-position of the indole ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

| Property | Value | Source (Estimated) |

| Chemical Formula | C₁₁H₁₀FNO | N/A |

| Molecular Weight | 191.20 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Inferred |

| LogP | ~1.08 | [14] |

| Water Solubility | Low | [14] |

| Storage | Store at -20°C, protect from light | Standard for indoles |

Proposed Mechanism of Action

This class of inhibitors is believed to function by directly interacting with the enzyme's active site. The catalytic mechanism of cPLA2α involves a serine nucleophile (Ser228) within a deep hydrophobic pocket.[7] The indole scaffold of the inhibitor likely engages in hydrophobic and π-stacking interactions within this pocket, while the propan-2-one moiety may interact with key residues, effectively blocking the entry and binding of the phospholipid substrate. This competitive inhibition prevents the hydrolysis of arachidonic acid from the membrane.

Part 3: Preclinical Evaluation Workflow

A tiered approach is essential for the systematic evaluation of a cPLA2α inhibitor. This workflow progresses from direct enzyme interaction to cellular efficacy and mechanistic validation.

Protocol 1: In Vitro cPLA2α Enzymatic Activity Assay

Principle: This assay directly measures the inhibitor's ability to block the catalytic activity of purified recombinant cPLA2α. A common method uses a thioester-containing phospholipid substrate (Arachidonoyl Thio-PC). When hydrolyzed by cPLA2α, the free thiol reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 414 nm.[15][16]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing Tris-HCl, CaCl₂, KCl, and Triton X-100.[16]

-

Enzyme Solution: Dilute purified human recombinant cPLA2α in assay buffer to a working concentration (e.g., 5-10 ng/µL).

-

Inhibitor Stock: Prepare a 10 mM stock of 1-(5-fluoro-1H-indol-3-yl)propan-2-one in 100% DMSO. Create a serial dilution series in DMSO.

-

Substrate Solution: Reconstitute Arachidonoyl Thio-PC in assay buffer.

-

DTNB Solution: Prepare a solution of DTNB in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of assay buffer to all wells.

-

Add 5 µL of diluted inhibitor to test wells (or DMSO for vehicle control).

-

Add 10 µL of the diluted cPLA2α enzyme solution to all wells except the "no enzyme" blank.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 200 µL of the substrate solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of DTNB solution to each well.

-

Read the absorbance at 414 nm on a microplate reader.

-

-

Causality and Self-Validation:

-

Why this step? This is the most direct test of the compound's potency against its intended molecular target, yielding a quantitative IC₅₀ value. It isolates the interaction from confounding cellular factors like membrane permeability or metabolism.

-

Controls: Including "no enzyme" and "vehicle (DMSO) only" wells is critical to establish the baseline and maximum signal, respectively.

-

Protocol 2: Cellular Arachidonic Acid (AA) Release Assay

Principle: This assay determines the inhibitor's efficacy in a cellular context. Cells are pre-labeled with radioactive [³H]-arachidonic acid, which is incorporated into their membrane phospholipids. Upon stimulation, activated cPLA2α releases [³H]-AA into the supernatant, which is then quantified by scintillation counting.[17][18]

Methodology:

-

Cell Culture and Labeling:

-

Plate suitable cells (e.g., A549, HCA-7, or primary synoviocytes) in 24-well plates.

-

Incubate the cells for 18-24 hours with medium containing [³H]-arachidonic acid (e.g., 0.4 µCi/mL).[18]

-

-

Inhibition and Stimulation:

-

Wash the cells three times with serum-free medium containing 1% fatty acid-free BSA to remove unincorporated [³H]-AA.

-

Pre-incubate the cells for 30-60 minutes with varying concentrations of the inhibitor (or DMSO vehicle).

-

Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187, IL-1β, or TNF-α) for a defined period (e.g., 30 minutes).

-

-

Quantification:

-

Collect the supernatant from each well.

-

Lyse the cells remaining in the well with a lysis buffer (e.g., 0.1% SDS).

-

Measure the radioactivity in both the supernatant and the cell lysate using a liquid scintillation counter.

-

Calculate the percentage of AA release: (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100.

-

-

Causality and Self-Validation:

-

Why this step? This assay confirms that the inhibitor is cell-permeable and can reach its intracellular target to prevent substrate release. It bridges the gap between in vitro potency and biological function.

-

Controls: Unstimulated wells serve as a baseline for spontaneous AA release, while stimulated, vehicle-treated wells represent the maximum response.

-

Protocol 3: Cellular Prostaglandin E2 (PGE₂) Production Assay

Principle: As a key downstream product of the cPLA2α-COX pathway, PGE₂ is a robust biomarker of inflammatory activity. This assay measures the concentration of PGE₂ in the cell culture supernatant following stimulation, typically using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[3][19][20]

Methodology:

-

Cell Culture, Inhibition, and Stimulation:

-

Plate cells (e.g., HaCaT keratinocytes, PBMCs) in a 96-well plate.[3]

-

Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL LPS or 10 ng/mL TNF-α) for an extended period (e.g., 24-72 hours) to allow for PGE₂ synthesis and accumulation.[3]

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for analysis.

-

Perform a commercial PGE₂ ELISA according to the manufacturer's protocol.[21] This typically involves incubating the supernatant with a PGE₂-HRP conjugate and a PGE₂-specific antibody in a pre-coated plate.

-

After washing, a substrate is added, and the colorimetric signal is read on a plate reader. The signal intensity is inversely proportional to the PGE₂ concentration.

-

-

Causality and Self-Validation:

-

Why this step? This assay confirms that the inhibition of AA release translates into a meaningful reduction of a key pro-inflammatory mediator. It provides strong evidence of the compound's anti-inflammatory potential.

-

Controls: A standard curve generated with known concentrations of PGE₂ is essential for accurate quantification.

-

Protocol 4: Western Blot for Phospho-cPLA2α (Ser505)

Principle: This assay validates that the inhibitor's mechanism of action is direct enzymatic blockade rather than interference with the upstream activation pathway. For a direct inhibitor, the phosphorylation of cPLA2α at Ser505 upon cell stimulation should remain unaffected.[22]

Methodology:

-

Sample Preparation:

-

Plate cells and treat with the inhibitor and stimulus as described in the cellular assays. Use a short stimulation time (e.g., 10-30 minutes) to capture peak phosphorylation.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, NaF).[23][24]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel (e.g., 10%).[22]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[23][25] (Note: BSA is preferred over milk for phospho-antibodies).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-cPLA2α (Ser505) at the recommended dilution (e.g., 1:1000).[26]

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total cPLA2α and a loading control (e.g., GAPDH) to ensure equal protein loading and to normalize the phospho-signal.

-

-

Causality and Self-Validation:

-

Why this step? This is a crucial mechanistic control. If the inhibitor reduces PGE₂ production without altering the ratio of p-cPLA2α to total cPLA2α, it strongly supports a mechanism of direct catalytic inhibition. An unexpected decrease in phosphorylation would suggest an off-target effect on upstream kinases.

-

Controls: An unstimulated control will show basal phosphorylation, while a stimulated, vehicle-treated control will show the maximal phosphorylation response.

-

Part 4: Data Interpretation and Troubleshooting

Effective analysis requires synthesizing data from all tiers of the evaluation workflow.

| Assay | Key Metric | Interpretation of Potent Inhibition | Potential Issues & Troubleshooting |

| In Vitro cPLA2α Activity | IC₅₀ (nM to low µM) | Compound directly and potently binds to and inhibits the enzyme. | High IC₅₀: Poor binding affinity. Troubleshooting: Check compound purity; verify enzyme activity with a known inhibitor. |

| Cellular AA Release | IC₅₀ (nM to low µM) | Compound is cell-permeable and effectively inhibits cPLA2α in a biological environment. | High IC₅₀ despite low enzyme IC₅₀: Poor cell permeability, active efflux, or intracellular metabolism. Troubleshooting: Assess compound lipophilicity; use different cell lines. |

| Cellular PGE₂ Production | IC₅₀ (nM to low µM) | Inhibition of cPLA2α successfully blocks the downstream inflammatory cascade. | Weak inhibition: The stimulus may activate other PLA₂ isoforms, or the COX pathway may be regulated by other factors. Troubleshooting: Use a cPLA2α knockout/knockdown cell line as a control. |

| Western Blot (p-cPLA2α) | Ratio of p-cPLA2α / Total cPLA2α | No significant change in the ratio between inhibitor-treated and vehicle-treated stimulated samples. | Decreased ratio: Suggests off-target inhibition of upstream MAP kinases. Troubleshooting: Profile the inhibitor against a panel of kinases. |

Part 5: Conclusion and Future Directions

The systematic evaluation outlined in this guide provides a robust framework for characterizing 1-(5-fluoro-1H-indol-3-yl)propan-2-one and related indole compounds as cPLA2α inhibitors. A successful candidate will demonstrate high potency in the direct enzymatic assay, which translates effectively to the inhibition of arachidonic acid release and prostaglandin production in cellular models, all without affecting the upstream phosphorylation state of the enzyme.

Positive results from this preclinical workflow provide a strong rationale for advancing a compound to more complex studies, including:

-

Selectivity Profiling: Testing the inhibitor against other PLA₂ isoforms (e.g., sPLA₂, iPLA₂) to ensure target specificity.

-

In Vivo Efficacy: Evaluating the compound in animal models of inflammatory diseases, such as collagen-induced arthritis or carrageenan-induced paw edema, to assess its anti-inflammatory effects, pharmacokinetics, and safety profile.[10]

-

Metabolic Stability: Assessing the compound's stability in liver microsomes to predict its in vivo half-life.[13][27]

By targeting the apex of the eicosanoid cascade, potent and selective cPLA2α inhibitors like 1-(5-fluoro-1H-indol-3-yl)propan-2-one hold significant promise as next-generation anti-inflammatory therapeutics.

References

- What are cPLA2α inhibitors and how do they work? (2024). Vertex AI Search.

-

Leslie, C. C. (2015). Cytosolic phospholipase A2: physiological function and role in disease. Journal of Lipid Research. [Link]

- What are cPLA2α agonists and how do they work? (2024). Vertex AI Search.

-

Chen, Y. C., et al. (2011). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science. [Link]

-

Prostaglandin E2 ELISA Kit. RayBiotech. [Link]

-

Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. [Link]

-

PLA2G4A (phospholipase A2, group IVA (cytosolic, calcium-dependent)). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Balboa, M. A., et al. (2010). Filtration assay for arachidonic acid release. PubMed. [Link]

-

Nikolaou, A., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. MDPI. [Link]

-

Kokotos, G., et al. (2019). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate. [Link]

-

Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Current Medicinal Chemistry. [Link]

-

Sjursen, W., et al. (2013). Cytosolic Phospholipase A2 Regulates TNF-Induced Production of Joint Destructive Effectors in Synoviocytes. PLoS ONE. [Link]

-

Magrioti, V., & Kokotos, G. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. PMC. [Link]

-

Lehr, M. (2012). Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs. Royal Society of Chemistry. [Link]

-

(A) cPLA2α activity assay... ResearchGate. [Link]

-

Arachidonic Acid ELISA Kits. Biocompare. [Link]

-

Shinzawa, K., & Tsujimoto, Y. (1998). Intracellular unesterified arachidonic acid signals apoptosis. PNAS. [Link]

-

Ludwig, J., et al. (2010). 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity... PubMed. [Link]

-

Cane, A., et al. (1997). Oxidant-induced arachidonic acid release and impairment of fatty acid acylation in vascular smooth muscle cells. American Journal of Physiology-Cell Physiology. [Link]

-

General Protocol for Western Blotting. Bio-Rad. [Link]

-

Western Blotting Protocol. the Oweida. [Link]

-

Ludwig, J., et al. (2006). Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. PubMed. [Link]

-

Chen, Y. C., et al. (2011). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. IOVS. [Link]

-

Ludwig, J., et al. (2006). Design and Synthesis of 1-Indol-1-Yl-Propan-2-Ones as Inhibitors of Human Cytosolic Phospholipase A2. Amanote Research. [Link]

-

Clark, J. D., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization... PubMed. [Link]

-

Bovens, S., et al. (2010). 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold... PubMed. [Link]

-

Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [Link]

-

Britton, J., & Jamison, T. F. (2017). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Letters. [Link]

-

3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione. EPA. [Link]

Sources

- 1. What are cPLA2α inhibitors and how do they work? [synapse.patsnap.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Cytosolic Phospholipase A2 Regulates TNF-Induced Production of Joint Destructive Effectors in Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are cPLA2α agonists and how do they work? [synapse.patsnap.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) Design and Synthesis of 1-Indol-1-Yl-Propan-2-Ones as [research.amanote.com]

- 13. 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A2α: effect of substituents in position 3 of the indole scaffold on inhibitory potency, metabolic stability, solubility, and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. comptox.epa.gov [comptox.epa.gov]

- 15. content.abcam.com [content.abcam.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. revvity.com [revvity.com]

- 20. Prostaglandin E2 ELISA Kit - Extracellular (ab316263) | Abcam [abcam.com]

- 21. raybiotech.com [raybiotech.com]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. bio-rad.com [bio-rad.com]

- 24. 8. Western Blotting Protocol [aymanoweida.com]

- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 26. Phospho-CPLA2 (Ser505) Polyclonal Antibody (BS-8572R) [thermofisher.com]

- 27. 1-(5-carboxyindol-1-yl)propan-2-one inhibitors of human cytosolic phospholipase A(2)alpha with reduced lipophilicity: synthesis, biological activity, metabolic stability, solubility, bioavailability, and topical in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the Next Generation of Antiparasitics: A Technical Guide to Synthetic Indole Scaffolds

Executive Summary

Parasitic diseases, notably malaria, leishmaniasis, and trypanosomiasis, remain formidable global health challenges. The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline artemisinin-based combination therapies (ACTs). In this landscape, the indole nucleus—a privileged, electron-rich bicyclic heteroaromatic scaffold—has emerged as a cornerstone for rational drug design. This technical guide explores the mechanistic paradigms, structure-activity relationships (SAR), and rigorous validation protocols essential for developing synthetic indole-based antiparasitic agents.

Mechanisms of Action: Beyond Classical Targets

The structural plasticity of synthetic indoles allows them to engage multiple parasitic targets simultaneously, mitigating the risk of rapid mutational escape and resistance development.

-

Inhibition of Hemozoin Formation : Similar to classical quinolines, certain planar indole derivatives (e.g., cryptolepine analogs) intercalate with ferriprotoporphyrin IX (heme) in the parasite's acidic digestive vacuole. This binding prevents the crystallization of toxic heme into inert hemozoin, leading to the accumulation of reactive oxygen species, lipid peroxidation, and ultimate parasite death 1.

-

PfATP4 Inhibition (Osmotic Dysregulation) : The most groundbreaking advancement in indole-based antimalarials is the development of spiroindolones, such as cipargamin (KAE609). Cipargamin exerts sub-nanomolar parasiticidal activity by targeting PfATP4, a crucial P-type Na+-ATPase located in the parasite plasma membrane. Inhibition of PfATP4 disrupts sodium homeostasis, leading to a lethal influx of Na+, osmotic swelling, and rapid parasite clearance 2.

-

Circadian Rhythm Disruption : Because melatonin modulates the cell cycle of malaria parasites, researchers have synthesized melatonin-indole derivatives to antagonize parasitic melatonin-binding proteins, effectively desynchronizing the intraerythrocytic development of Plasmodium species 3.

Caption: Mechanism of action for spiroindolones targeting the PfATP4 sodium pump.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

Rational optimization of the indole core—via halogenation, hybridization, or the creation of bisindoles—significantly alters antiparasitic potency, metabolic stability, and selectivity. The table below summarizes the quantitative efficacy of various optimized indole scaffolds against major parasitic strains.

Table 1: Comparative Antiparasitic Efficacy of Selected Synthetic Indole Scaffolds

| Scaffold Type | Target Parasite / Strain | Key Structural Modifications | IC50 (µM) | Reference |

| Spiroindolone (Cipargamin) | P. falciparum (3D7/K1) | Spiro-fusion, Halogenation | < 0.001 | 4 |

| Indole-Sulfonamide (Bisindole) | P. falciparum (K1) | 4-OCH3 substitution | 2.79 | 5 |

| Indole-Triazole Hybrid | Leishmania donovani | N-alkylation | 4.10 | 6 |

| Bisindole Compound 158 | Trypanosoma brucei | Symmetrical dimerization | 3.21 | [[7]]() |

Causality in SAR Design: The incorporation of electron-withdrawing groups (e.g., -CF3, -Cl) at the C5 or C6 positions of the indole ring enhances lipophilicity, facilitating membrane permeation into the parasite's acidic digestive vacuole. Conversely, N-alkylation often improves metabolic stability against host hepatic enzymes, a critical factor for in vivo efficacy and extending the drug's half-life [[4]]().

Experimental Protocols: Self-Validating In Vitro Screening

To ensure reproducibility and scientific integrity, the evaluation of synthetic indole scaffolds must employ a self-validating assay architecture. The following protocol details the SYBR Green I fluorescence-based assay for antiplasmodial screening, designed to internally control for background fluorescence and intrinsic compound autofluorescence.

Protocol: High-Throughput SYBR Green I Antiplasmodial Assay

Objective: Determine the IC50 of synthetic indole derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) P. falciparum strains.

Step 1: Parasite Cultivation & Synchronization

-

Action: Culture P. falciparum in human O+ erythrocytes suspended in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% Albumax II, under a microaerophilic atmosphere (5% O2, 5% CO2, 90% N2) at 37°C.

-

Causality: Albumax II is strictly preferred over human serum to minimize batch-to-batch lipid variability, ensuring consistent compound binding profiles. Synchronize cultures to the ring stage using 5% D-sorbitol to ensure uniform drug exposure across the parasite cell cycle.

Step 2: Compound Plating & Dilution

-

Action: In a 96-well black microtiter plate, prepare serial dilutions (e.g., 3-fold) of the indole derivatives in complete medium.

-

Controls (Self-Validation System):

-

Positive Control: Chloroquine and Artemisinin (validates assay sensitivity).

-

Negative Control: Uninfected RBCs (controls for background host-cell fluorescence).

-

Vehicle Control: 0.5% DMSO (ensures the solvent does not exhibit parasiticidal effects).

-

Autofluorescence Control: Compound + Uninfected RBCs (rules out false positives from inherently fluorescent indole cores).

-

Step 3: Incubation

-

Action: Add synchronized parasite culture (final parasitemia 1%, hematocrit 2%) to the pre-plated compounds. Incubate for 72 hours at 37°C.

-

Causality: A 72-hour window allows the parasite to complete at least 1.5 replication cycles, capturing delayed-death phenotypes common in certain multi-targeted indole scaffolds.

Step 4: Lysis and Fluorescence Readout

-

Action: Add SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I). Incubate in the dark for 1 hour at room temperature.

-

Action: Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

-

Causality: Saponin and Triton X-100 synergistically lyse both the erythrocyte and parasite membranes, exposing parasitic DNA to the SYBR Green I intercalating dye. Since mature human RBCs lack nuclei, the fluorescence signal is directly proportional to parasitic proliferation.

Caption: Step-by-step workflow for the self-validating SYBR Green I antiplasmodial screening assay.

Future Perspectives: Molecular Hybridization

The future of indole-based antiparasitics lies in molecular hybridization—fusing the indole core with other pharmacophores (e.g., quinolines, artemisinins, or chalcones) to create dual-action therapeutics 8. By simultaneously targeting hemozoin biocrystallization and membrane ion pumps, these synthetic hybrids present an insurmountable barrier to parasitic mutational escape, ensuring the longevity of the next generation of antiparasitic drugs.

References

-

Indole: The After Next Scaffold of Antiplasmodial Agents? | National Institutes of Health (NIH) / PMC | 1

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies | ACS Omega | 5

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review | International Journal of Pharmaceutical Sciences | 8

-

Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis | National Institutes of Health (NIH) / PMC |2

-

Structural optimization of indolizinoindolones to obtain potent new antimalarials with dual stage activity | Miguel Prudêncio Lab | 4

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI | 3

-

Recent Insights in Multi-Target Drugs in Pharmacology and Medicinal Chemistry | National Institutes of Health (NIH) / PMC |6

-

Bisindole Compounds—Synthesis and Medicinal Properties | MDPI | 7

Sources

- 1. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. miguelprudencio.com [miguelprudencio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Insights in Multi‐Target Drugs in Pharmacology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisindole Compounds—Synthesis and Medicinal Properties [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(5-Fluoro-1H-indol-3-yl)propan-2-one

Executive Summary

1-(5-fluoro-1H-indol-3-yl)propan-2-one (CAS: 51499-30-0) is a critical biochemical building block extensively utilized in the synthesis of complex indole alkaloids, including fluoro-substituted tryptamines, β-carbolines, and pyrido[3,4-b]indoles[1]. Because direct C3-alkylation of unprotected indoles with haloketones typically results in poor yields and competitive N-alkylation, this application note details a highly regioselective, two-step synthetic protocol utilizing a Weinreb amide intermediate[2]. This methodology guarantees absolute C3-regiocontrol and prevents the over-addition of Grignard reagents, establishing a self-validating and scalable workflow for drug development professionals.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis relies on the controlled nucleophilic acyl substitution of a Weinreb amide.

-

Phase 1 (Amidation): 5-Fluoroindole-3-acetic acid is coupled with N,O-dimethylhydroxylamine. We utilize EDC·HCl and HOBt to activate the carboxylic acid. Causality Check: HOBt is critical here; it traps the highly reactive O-acylisourea intermediate formed by EDC, converting it into a stable active ester. This prevents the formation of unreactive N-acylureas and suppresses racemization or degradation of the indole core.

-

Phase 2 (Grignard Addition): The resulting Weinreb amide is reacted with Methylmagnesium bromide (MeMgBr). Causality Check: Standard esters react with Grignard reagents to form ketones, which immediately react with a second equivalent of Grignard to form tertiary alcohols. The Weinreb amide prevents this by forming a stable, five-membered cyclic magnesium chelate (a tetrahedral intermediate) upon the addition of the first equivalent of MeMgBr. This chelate is stable at 0 °C and only collapses to the desired ketone upon acidic aqueous workup[2].

Fig 1. Mechanistic workflow of the Weinreb amide synthesis route.

Experimental Protocols

Phase 1: Synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-methoxy-N-methylacetamide

Table 1: Reagent Stoichiometry for Weinreb Amidation

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 5-Fluoroindole-3-acetic acid | 193.18 | 1.00 | 5.00 g (25.9 mmol) | Starting Material |

| N,O-Dimethylhydroxylamine·HCl | 97.54 | 1.20 | 3.03 g (31.1 mmol) | Amine Nucleophile |

| EDC·HCl | 191.70 | 1.20 | 5.96 g (31.1 mmol) | Coupling Agent |

| HOBt (anhydrous) | 135.12 | 1.20 | 4.20 g (31.1 mmol) | Additive / Stabilizer |

| DIPEA | 129.24 | 3.00 | 13.5 mL (77.7 mmol) | Base |

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |

Step-by-Step Methodology:

-

Preparation: Purge a 250 mL round-bottom flask with Argon. Add 5-fluoroindole-3-acetic acid (5.00 g) and anhydrous DCM (100 mL).

-

Activation: Add EDC·HCl (5.96 g) and HOBt (4.20 g) to the suspension. Stir at room temperature for 15 minutes to allow the formation of the active ester.

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (3.03 g) followed by the dropwise addition of DIPEA (13.5 mL). Note: DIPEA is required in excess to neutralize the HCl salt of the amine and to facilitate the coupling.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours under Argon.

-

Workup: Dilute the mixture with additional DCM (50 mL). Wash the organic layer sequentially with 1M HCl (50 mL) to remove unreacted amine/DIPEA, saturated NaHCO₃ (50 mL) to remove unreacted acid/HOBt, and brine (50 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide intermediate as a pale yellow solid. (Expected yield: ~85-90%).

Phase 2: Grignard Addition to Form 1-(5-fluoro-1H-indol-3-yl)propan-2-one

Protocol adapted from validated methods for pyrido[3,4-b]indole precursors[3][4].

Table 2: Reagent Stoichiometry for Grignard Addition

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Weinreb Amide Intermediate | 236.24 | 1.00 | 3.25 g (13.75 mmol) | Electrophile |

| Methylmagnesium bromide (3M in THF) | 119.24 | 6.00 | 27.5 mL (82.5 mmol) | Nucleophile / Base |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | 60 mL | Solvent |

| Saturated NH₄Cl (aq) | - | - | 50 mL | Quenching Agent |

Field-Proven Insight (The "6 Equivalent" Rule): Why use 6.0 equivalents of MeMgBr? The indole nitrogen possesses an acidic proton (pKa ~16.2). Upon addition of MeMgBr, the first equivalent is immediately consumed by an acid-base reaction, deprotonating the indole N-H and evolving methane gas. To achieve successful nucleophilic acyl substitution at the Weinreb amide, a significant excess of Grignard reagent is required to overcome the poor solubility of the intermediate indolylmagnesium halide complex and drive the reaction forward[2].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL two-neck flask. Under strict Argon protection, dissolve the Weinreb amide intermediate (3.25 g, 13.75 mmol) in anhydrous THF (60 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Crucial: Cooling controls the highly exothermic deprotonation of the indole N-H.

-

First Addition: Slowly add MeMgBr (3M in THF, 9.16 mL, 27.49 mmol, 2.0 eq) dropwise via syringe. Vigorous gas evolution (methane) will be observed. Maintain stirring at 0 °C.

-

Subsequent Additions: After 2 hours of stirring, add a second portion of MeMgBr (9.16 mL, 27.49 mmol, 2.0 eq). After an additional 3 hours, add a third portion of MeMgBr (9.16 mL, 27.49 mmol, 2.0 eq)[3].

-

Quenching: Once LC/MS confirms complete consumption of the starting material, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (50 mL). Causality Check: NH₄Cl provides a mildly acidic environment that safely breaks down the tetrahedral magnesium chelate into the desired ketone without causing acid-catalyzed polymerization of the indole ring.

-

Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Petroleum Ether / Ethyl Acetate gradient) to yield the target ketone.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.

Table 3: Expected Analytical Data

| Compound | Formula | Exact Mass | Expected LC/MS [M+H]⁺ | Key ¹H NMR Signatures (CDCl₃, 400 MHz) |

| Weinreb Amide | C₁₂H₁₃FN₂O₂ | 236.10 | 237.1 | δ 8.20 (br s, 1H, NH), 3.85 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃), 3.20 (s, 3H, NCH₃) |

| Target Ketone | C₁₁H₁₀FNO | 191.07 | 192.1 | δ 8.15 (br s, 1H, NH), 3.75 (s, 2H, CH₂), 2.15 (s, 3H, CH₃) |

References

- Ritzeler, O., et al. "Substituted pyrido[3,4-b]indoles for the treatment of cartilage disorders". European Patent Office, EP3318563A1 (2018).

Sources

Gas chromatography-mass spectrometry (GC-MS) for metabolite identification

Application Note: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolite Identification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Untargeted Metabolomics, Biomarker Discovery, and Metabolic Pathway Mapping

Executive Summary & Mechanistic Rationale

Gas chromatography-mass spectrometry (GC-MS) remains a gold-standard analytical platform for the profiling of primary metabolism [1]. While liquid chromatography (LC-MS) excels at detecting large, labile, or highly polar secondary metabolites, GC-MS provides unparalleled chromatographic resolution and highly reproducible fragmentation patterns for small molecules (<650 Da), including amino acids, organic acids, sugars, and fatty acids.

As application scientists, we must recognize that the power of GC-MS lies in its standardization . Unlike the soft ionization of LC-MS (Electrospray Ionization), GC-MS utilizes Electron Ionization (EI) at a universal energy of 70 electron volts (eV). This hard ionization generates highly reproducible, instrument-agnostic fragmentation patterns, allowing for robust metabolite identification against massive, standardized spectral libraries such as the NIST database and the FiehnLib [2].

However, because primary metabolites are inherently polar and non-volatile, they cannot be analyzed directly by GC. The analytical success of this platform hinges entirely on the causality of the sample preparation—specifically, the rigorous removal of water and the two-step chemical derivatization process.

System Architecture & Workflow Visualization

The following workflow illustrates the critical path from biological sample to deconvoluted data. Every step is designed to act as a self-validating system, ensuring that extraction efficiency, derivatization completeness, and chromatographic stability are continuously monitored.

Fig 1: Standardized GC-MS metabolomics workflow from sample extraction to data deconvolution.

The Causality of Sample Preparation and Derivatization

To build a trustworthy dataset, one must understand the why behind the chemistry. A GC-MS protocol is only as robust as its weakest point, which is invariably sample preparation.

-

Metabolic Quenching: Metabolism operates on a sub-second timescale. Using a pre-chilled (-20°C) extraction solvent (typically Acetonitrile:Isopropanol:Water) instantly denatures enzymes, arresting metabolic turnover while simultaneously precipitating proteins [3].

-

Absolute Desiccation: Prior to derivatization, samples must be evaporated to complete dryness. Causality: Silylation reagents are highly sensitive to moisture. Even trace amounts of residual water will hydrolyze the reagent, leading to catastrophic signal loss for polar metabolites.

-

Step 1: Oximation (Methoxyamination): Reducing sugars (like glucose) exist in dynamic equilibrium between alpha-ring, beta-ring, and open-chain forms. If silylated directly, one sugar would produce multiple distinct chromatographic peaks, diluting the signal and complicating analysis. Methoxyamine hydrochloride (MeOX) reacts with the carbonyl groups, locking the sugars into a single open-chain conformation.

-

Step 2: Silylation: Reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replace active protons (-OH, -NH, -SH, -COOH) with trimethylsilyl (TMS) groups. This drastically reduces the boiling point of the metabolites, allowing them to vaporize in the GC inlet without thermal degradation.

Standardized Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating both extraction internal standards and retention index markers, any analytical failure (e.g., poor extraction, column degradation) is immediately mathematically visible.

Phase I: Extraction & Quenching

-

Aliquot: Transfer 30 µL of biological fluid (e.g., plasma) or 10 mg of homogenized tissue into a 1.5 mL microcentrifuge tube.

-

Quench: Add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Isopropanol:Water, 3:3:2 v/v/v).

-

Internal Standard Addition: Immediately spike in 10 µL of Internal Standard mix (e.g., Ribitol and d27-Myristic acid at 1 mg/mL). Validation Check: The recovery of these standards will verify extraction efficiency.

-

Agitation & Centrifugation: Vortex for 10 seconds, shake at 4°C for 5 minutes, and centrifuge at 14,000 × g for 2 minutes to pellet proteins.

-

Evaporation: Transfer 500 µL of the supernatant to a fresh amber glass vial. Evaporate to complete dryness in a vacuum concentrator (SpeedVac) at room temperature.

Phase II: Two-Step Derivatization

-

Oximation: Add 20 µL of MeOX solution (20 mg/mL in pure pyridine) to the dried pellet. Seal the vial and incubate at 30°C for 90 minutes with continuous shaking (1000 rpm).

-

Silylation: Add 90 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane) as a catalyst. Incubate at 37°C for 30 minutes.

-

Retention Index Spiking: Add 10 µL of a Fatty Acid Methyl Ester (FAME) marker mixture (C8–C30) to the derivatized sample. Validation Check: FAMEs will be used to calculate the Retention Index (RI) for library matching.

Phase III: GC-MS Acquisition

-

Injection: Inject 1 µL of the sample in splitless mode (or 1:10 split for highly concentrated samples) at an inlet temperature of 250°C.

-

Separation: Use a 30 m × 0.25 mm i.d. × 0.25 µm film thickness capillary column (e.g., DB-5MS). Implement a temperature ramp: hold at 60°C for 1 min, ramp at 10°C/min to 325°C, and hold for 10 mins.

-

Detection: Operate the MS in EI mode (70 eV). Scan range: 50–600 m/z at a rate of 2.4 scans/second.

Quantitative Data & Instrumental Parameters

To ensure reproducibility across laboratories, the following parameters and reagents must be strictly controlled.

| Parameter | Specification / Reagent | Mechanistic Purpose |

| Extraction Solvent | ACN:IPA:H2O (3:3:2, -20°C) | Broad polarity coverage; precipitates proteins; instantly quenches metabolism. |

| Internal Standards | Ribitol, d27-Myristic Acid | Normalizes extraction efficiency and injection volume variations. |

| Oximation Reagent | MeOX in Pyridine (20 mg/mL) | Locks reducing sugars in open-ring conformation; prevents multiple anomeric peaks. |

| Silylation Reagent | MSTFA + 1% TMCS | Replaces active protons with TMS groups; drastically increases volatility. |

| Retention Index (RI) | FAMEs (C8-C30) | Normalizes retention times across different columns, compensating for column trimming. |

| Ionization Source | Electron Ionization (EI), 70 eV | Provides reproducible, hard fragmentation required for universal library matching. |

Data Deconvolution & Metabolite Identification

The complexity of biological extracts guarantees that multiple metabolites will co-elute chromatographically. To resolve this, we utilize AMDIS (Automated Mass Spectral Deconvolution and Identification System) [2].

The Causality of Deconvolution: AMDIS extracts pure component spectra from complex, overlapping chromatograms by tracking the rise and fall of individual fragment ions. If a set of ions maximizes at the exact same scan time, the algorithm mathematically groups them into a single "deconvoluted" spectrum.

Orthogonal Identification via Retention Indices (RI): Mass spectra alone are often insufficient for definitive identification, as isomers (e.g., leucine and isoleucine) yield nearly identical EI fragmentation patterns. By spiking the FAMEs mixture (C8-C30) into the sample, the absolute retention time of an unknown peak is converted into a Retention Index—a relative scale based on the bracketing FAMEs.

Identification is only considered authoritative when both parameters match the library (e.g., FiehnLib or NIST):

-

Mass Spectral Match Factor: > 800 (out of 1000).

-

Retention Index Deviation: < ± 2000 RI units (equivalent to ± 2 seconds).

References

-